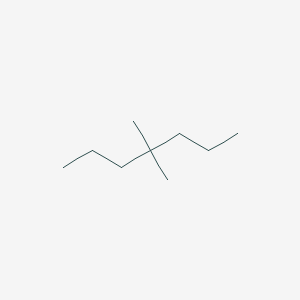

4,4-Dimethylheptane

Vue d'ensemble

Description

4,4-Dimethylheptane is an organic compound with the chemical formula C₉H₂₀. It is a branched alkane, which means it is a saturated hydrocarbon with a branched structure. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point and density. It is soluble in various organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4-Dimethylheptane can be synthesized through the hydrogenation of 2-methyl-1-butene at high temperatures in the presence of a catalyst. This method involves the addition of hydrogen (H₂) to the double bond of 2-methyl-1-butene, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation process mentioned above. The reaction is carried out in a high-temperature reactor with a suitable catalyst, such as palladium or platinum, to facilitate the hydrogenation process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dimethylheptane primarily undergoes reactions typical of alkanes, including:

Combustion: Complete combustion in the presence of excess oxygen (O₂) produces carbon dioxide (CO₂) and water (H₂O).

Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

Combustion: Requires excess oxygen and an ignition source.

Halogenation: Requires halogens (e.g., Cl₂ or Br₂) and UV light.

Cracking: Requires high temperatures and a catalyst (e.g., zeolites).

Major Products Formed

Combustion: Carbon dioxide (CO₂) and water (H₂O).

Halogenation: Haloalkanes (e.g., 4,4-dimethylheptyl chloride or bromide).

Cracking: Smaller alkanes and alkenes (e.g., propane, butane, ethylene).

Applications De Recherche Scientifique

Chemical Research Applications

1.1 Reference Compound in Analytical Chemistry

4,4-Dimethylheptane is frequently utilized as a reference compound in gas chromatography (GC) and mass spectrometry (MS). Its well-defined structure allows researchers to calibrate instruments and analyze the behavior of branched alkanes under various conditions. The compound's volatility and stability make it ideal for these analytical techniques, facilitating accurate quantification and identification of other compounds in complex mixtures .

1.2 Study of Hydrocarbon Metabolism

In biological research, this compound serves as a model compound to investigate the metabolism of branched hydrocarbons by microorganisms. This application is particularly relevant for understanding how certain microbes can degrade complex hydrocarbons, which has implications for bioremediation processes.

1.3 Molecular Dynamics Simulations

Recent studies have employed molecular dynamics simulations to explore the thermophysical properties of this compound. These simulations help in understanding the compound's density and viscosity under varying temperatures and shear rates, which is crucial for predicting its behavior in different environments .

Industrial Applications

2.1 Petrochemical Industry

In the petrochemical sector, this compound is used as an additive in fuel formulations. Its branched structure contributes to improved combustion properties and octane ratings in gasoline blends. Additionally, it acts as a solvent in various chemical processes, enhancing the solubility of other compounds and facilitating reactions .

2.2 Production of Other Chemicals

The compound also plays a role in synthetic organic chemistry as an intermediate for producing other chemicals. It can undergo various chemical transformations such as oxidation and reduction to yield valuable derivatives like alcohols and acids that are used in pharmaceuticals and agrochemicals .

Anticancer Activity Research

A study investigated derivatives of this compound within the framework of anticancer drug development. Researchers modified the compound's structure to enhance its biological activity against cancer cell lines (MDA-MB-231 and HCT-116). The findings indicated that specific substitutions at the C-4 position significantly influenced the anticancer potency of these derivatives, showcasing the potential for developing new therapeutic agents based on this compound .

Environmental Impact Studies

Research has also focused on the environmental implications of this compound when used in food packaging materials. Studies have shown that volatile organic compounds (VOCs), including this compound, can migrate from packaging into food products under certain conditions. This highlights the need for careful evaluation of materials used in food contact applications to ensure consumer safety .

Mécanisme D'action

As an alkane, 4,4-Dimethylheptane does not have specific molecular targets or pathways. Its effects are primarily physical, such as its role as a solvent or its combustion properties. In biological systems, it may be metabolized by microorganisms through enzymatic pathways that break down hydrocarbons .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethylheptane: Another branched alkane with a similar structure but different branching positions.

2,2-Dimethylhexane: A branched alkane with a different carbon chain length and branching pattern.

4,4-Dimethyloctane: A longer-chain branched alkane with similar branching at the fourth carbon.

Uniqueness

4,4-Dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its boiling point, density, and solubility differ from those of its isomers and other branched alkanes, making it a valuable reference compound in various studies .

Activité Biologique

4,4-Dimethylheptane is a branched-chain alkane with the molecular formula C₉H₂₀. While its primary use is in the petrochemical industry as a component of fuels and lubricants, research into its biological activity is limited. This article examines the available literature on the biological effects of this compound, focusing on its potential therapeutic applications and toxicological profiles.

This compound is characterized by its branched structure, which affects its physical properties such as boiling point and solubility. Its molecular structure can be represented as follows:

This structure contributes to its stability and resistance to degradation, making it an interesting candidate for various applications.

Anticancer Potential

Recent studies have investigated the anticancer properties of derivatives related to this compound. Although direct studies on this compound are scarce, related compounds have shown significant biological activity. For instance, compounds synthesized from curcumin derivatives with similar alkyl substitutions demonstrated notable in vitro anticancer activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells. The structure-activity relationship (SAR) indicated that nonpolar alkyl chains at specific positions enhance anticancer efficacy .

Table 1: Anticancer Activity of Curcumin Derivatives

| Compound | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 1 | MDA-MB-231 | 5.0 | Potent against breast cancer |

| Compound 2 | HCT-116 | 10.0 | Effective for colon cancer |

| Compound 3 | MDA-MB-231 | 7.5 | Moderate potency |

Case Studies and Research Findings

- In Vivo Studies : A study utilizing animal models showed that compounds with similar structures to this compound exhibited dose-dependent anticancer effects. For instance, a derivative demonstrated a tumor volume reduction of up to 60% at higher dosages in xenograft models .

- Pharmacokinetics : The pharmacokinetic profiles of compounds derived from or similar to this compound indicate rapid absorption and metabolism in vivo, suggesting potential for therapeutic development if safety profiles are confirmed .

- Antioxidant Activity : Some derivatives have been tested for antioxidant properties, indicating potential protective effects against oxidative stress-related diseases .

Propriétés

IUPAC Name |

4,4-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKFYJGNBQDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147772 | |

| Record name | Heptane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-19-5 | |

| Record name | Heptane, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.